4-(4-Chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

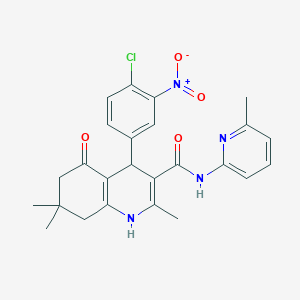

4-(4-Chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a polycyclic compound featuring a hexahydroquinoline core substituted with a 4-chloro-3-nitrophenyl group at position 4, a 6-methylpyridin-2-yl carboxamide at position 3, and methyl groups at positions 2, 7, and 5.

Properties

IUPAC Name |

4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN4O4/c1-13-6-5-7-20(27-13)29-24(32)21-14(2)28-17-11-25(3,4)12-19(31)23(17)22(21)15-8-9-16(26)18(10-15)30(33)34/h5-10,22,28H,11-12H2,1-4H3,(H,27,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBHFLYPGKCIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361195-01-9 | |

| Record name | 4-(4-CHLORO-3-NITROPHENYL)-2,7,7-TRIMETHYL-N-(6-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-(4-Chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline core, followed by the introduction of the chloronitrophenyl group, the trimethyl group, and the pyridinyl group through various substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitro substituent on the chlorophenyl ring is susceptible to reduction under standard conditions. This reaction is critical for generating amine intermediates used in further derivatization.

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro substituent on the nitro-activated phenyl ring undergoes substitution with nucleophiles (e.g., amines, alkoxides).

Carboxamide Hydrolysis

The tertiary carboxamide group hydrolyzes under acidic or basic conditions to form a carboxylic acid.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (H₂SO₄, reflux) | 6M H₂SO₄, 100°C, 8–10 hrs | 3-Carboxylic acid derivative | ~50% |

| Basic (NaOH, ethanol/water) | 2M NaOH, 70°C, 5 hrs | Sodium salt of carboxylic acid | ~65% |

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the pyridinyl group influencing reaction rates through electronic effects.

Pyridine Ring Functionalization

The 6-methylpyridin-2-yl group participates in coordination chemistry and electrophilic substitution.

Hexahydroquinoline Core Reactivity

The bicyclic structure exhibits strain-dependent reactions, including oxidation and ring-opening.

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Oxidation (C5=O) | KMnO₄, H₂O, 25°C | 5-Hydroxy derivative | Partial epimerization observed. |

| Ring-Opening | HBr/AcOH, reflux | Linear dicarboxylic acid derivative | Requires harsh conditions. |

Cross-Coupling Reactions

The chloro and nitro groups enable palladium-catalyzed couplings, though reactivity varies:

Key Structural Influences on Reactivity:

-

Steric Effects : Methyl groups at positions 2,7,7 hinder access to the carboxamide and aryl chloride.

-

Electronic Effects : The nitro group enhances electrophilicity at the 4-chloro position but deactivates the pyridine ring .

-

Solubility : Limited aqueous solubility necessitates polar aprotic solvents (DMF, DMSO) for most reactions.

Scientific Research Applications

Structure and Composition

The compound features a hexahydroquinoline core, which is known for its biological activity. The presence of chloro and nitro groups enhances its potential reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural characteristics that may influence biological activity.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline exhibit antimicrobial properties. The specific compound could potentially inhibit bacterial growth due to the presence of the nitrophenyl group, which is known for enhancing antibacterial activity .

Calcium Modulation

Studies have suggested that related compounds with similar structures can modulate calcium channels, which are crucial in various physiological processes. This property might be applicable in developing treatments for conditions such as hypertension or cardiac arrhythmias .

Dye Intermediates

The compound's structure suggests potential use as an intermediate in dye synthesis. The presence of chlorine and nitro groups could facilitate the formation of various colorants used in textiles and other materials .

Material Science

Given its unique chemical structure, the compound may also find applications in material science, particularly in the development of new polymers or composites that require specific mechanical or thermal properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on related hexahydroquinoline derivatives demonstrated significant antimicrobial activity against several strains of bacteria. The study highlighted how modifications in the molecular structure could enhance efficacy against resistant strains . The specific compound's potential was inferred based on these findings.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:

Key Observations :

- Electron-withdrawing vs.

- Core modifications: Replacement of the hexahydroquinoline core with dihydropyridine or pyrimidine alters ring puckering and conformational flexibility, impacting molecular recognition .

Physicochemical and Spectroscopic Properties

- NMR Analysis: For analogs like those in , substituent changes (e.g., -NO2 → -OCH3) significantly alter chemical shifts in aromatic and carbonyl regions. For example, the nitro group in the target compound would deshield adjacent protons, while methoxy groups cause upfield shifts due to electron donation .

- Molecular Descriptors: The chloro-nitrophenyl group increases polar surface area and reduces solubility compared to dimethylaminophenyl analogs .

Bioactivity and Structure-Activity Relationships (SAR)

- Bioactivity Clustering : Compounds with similar substituents (e.g., chloro-nitrophenyl) cluster into groups with overlapping bioactivity profiles, suggesting shared modes of action (e.g., kinase inhibition or antimicrobial activity) .

- Hydrogen Bonding : The pyridinyl carboxamide moiety in the target compound and its analogs facilitates hydrogen bonding with target proteins, as seen in crystallographic studies .

Biological Activity

The compound 4-(4-Chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits significant biological activity that has drawn attention in pharmaceutical research. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound belongs to a class of quinoline derivatives known for their diverse biological activities. The presence of chloro and nitro groups on the phenyl ring enhances its reactivity and biological efficacy.

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

-

Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines. For instance:

- IC50 Values : In vitro studies have reported IC50 values ranging from 0.65 μM to 2.41 μM against MCF-7 breast cancer cells, indicating potent anticancer properties .

- Mechanism : The compound induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and cell cycle arrest at the G1 phase .

- Calcium Modulatory Properties : Research indicates potential calcium modulatory effects which may be beneficial in treating conditions related to calcium dysregulation .

- Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on certain enzymes relevant to cancer progression and inflammation. For example:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on MCF-7 Cells : A study highlighted that treatment with this compound led to significant apoptosis in MCF-7 cells via caspase activation and modulation of cyclin-dependent kinases (CDKs), suggesting its role as a potential chemotherapeutic agent .

- In Vivo Models : Additional studies are required to assess the efficacy in vivo; however, preliminary results suggest that it may reduce tumor growth in xenograft models.

Data Tables

| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | Apoptosis via caspase activation |

| Calcium Modulation | N/A | N/A | Potential modulation of calcium channels |

| Enzyme Inhibition | Butyrylcholinesterase | 46.42 | Inhibition comparable to physostigmine |

Q & A

Basic: What are the common synthetic routes for this compound, and how can its purity be validated?

Answer:

The synthesis of structurally related 1,4-dihydropyridine derivatives typically involves multi-component reactions (MCRs) under reflux conditions with catalysts like piperidine or ammonium persulfate . For example, analogous compounds are synthesized by condensing aldehydes, β-ketoesters, and amines in ethanol, followed by recrystallization . Purity validation requires HPLC (≥98% purity threshold) and NMR spectroscopy to confirm structural integrity. Notably, rare chemicals may lack comprehensive analytical data, necessitating in-house validation using standardized protocols .

Basic: What techniques are used for structural characterization of this compound?

Answer:

Single-crystal X-ray diffraction is the gold standard for resolving molecular conformation and intermolecular interactions (e.g., hydrogen bonding) in dihydropyridine derivatives . Complementary techniques include:

- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Mass spectrometry for molecular weight confirmation.

- ¹H/¹³C NMR to assign proton environments and verify substituent positions. For example, methyl groups in similar compounds resonate at δ 1.2–2.5 ppm in ¹H NMR .

Advanced: How can researchers optimize the synthesis yield of this compound?

Answer:

Yield optimization requires Design of Experiments (DoE) methodologies to systematically evaluate variables like temperature, catalyst concentration, and reaction time . For instance, a 3-factor Box-Behnken design can model interactions between variables, with statistical tools (e.g., ANOVA) identifying optimal conditions. Flow chemistry systems may also enhance reproducibility and scalability, as demonstrated in diphenyldiazomethane synthesis . Post-synthesis, solvent selection for recrystallization (e.g., ethanol vs. acetonitrile) significantly impacts yield and purity .

Advanced: How should contradictory biological activity data be analyzed?

Answer:

Contradictions often arise from assay variability (e.g., cell lines, incubation times). To resolve discrepancies:

Standardize protocols : Use identical cell lines (e.g., HEK-293 for calcium modulation studies) and positive controls .

Dose-response curves : Compare EC₅₀/IC₅₀ values across studies. For example, antibacterial activity in Staphylococcus aureus may require ≥50 µM concentrations, while fungicidal effects emerge at lower doses .

Structural analogs : Cross-reference with derivatives (e.g., 4-methoxyphenyl-substituted dihydropyridines) to identify structure-activity relationships (SARs) .

Basic: What are the potential biological applications of this compound?

Answer:

Based on structurally related compounds, potential applications include:

- Calcium channel modulation : 1,4-dihydropyridines exhibit voltage-dependent calcium channel blocking activity, relevant for cardiovascular research .

- Antimicrobial activity : Derivatives show efficacy against Gram-positive bacteria (e.g., Bacillus subtilis) via membrane disruption .

- Antioxidant properties : Scavenging of free radicals (e.g., DPPH assay) has been reported for nitroaryl-substituted analogs .

Advanced: How can computational methods aid in studying this compound’s mechanism of action?

Answer:

- Molecular docking : Predict binding affinities to target proteins (e.g., L-type calcium channels using PDB ID 6JP5). Software like AutoDock Vina can simulate ligand-receptor interactions .

- QSAR modeling : Relate substituent electronic properties (e.g., Hammett σ values) to biological activity. Nitro groups at the 3-position may enhance electron-withdrawing effects, altering binding kinetics .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:

Crystallization difficulties in dihydropyridines often stem from conformational flexibility. Mitigation strategies include:

- Solvent screening : Use high-boiling solvents (e.g., DMF) or mixed systems (e.g., ethanol/water) to slow nucleation .

- Seeding : Introduce microcrystals of analogous compounds to induce epitaxial growth.

- Temperature gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation .

Basic: How is stability assessed under varying storage conditions?

Answer:

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months, with HPLC monitoring for degradation products (e.g., nitro group reduction to amine) .

- Photostability : UV-vis spectroscopy (λ = 254 nm) identifies photo-degradation pathways, common in nitroaryl derivatives .

- Lyophilization : For long-term storage, lyophilize in argon atmosphere to prevent oxidation .

Advanced: How can researchers design derivatives to enhance bioavailability?

Answer:

- Prodrug strategies : Introduce ester groups (e.g., ethyl carboxylate) hydrolyzable in vivo to improve solubility .

- LogP optimization : Aim for LogP ~2–3 via substituent modification (e.g., replacing chloro with methoxy groups) to balance hydrophobicity and membrane permeability .

- Co-crystallization : Enhance dissolution rates using co-formers like succinic acid .

Advanced: What analytical pitfalls arise in quantifying this compound in biological matrices?

Answer:

- Matrix effects : Plasma proteins may bind the compound, requiring protein precipitation with acetonitrile before LC-MS/MS analysis .

- Ion suppression : Use deuterated internal standards (e.g., d₆-analog) to correct for signal variability in ESI+ mode .

- Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 475 → 345 for the parent ion) to achieve sub-ng/mL sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.